molecular formula C17H15NO3 B14460910 Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate CAS No. 66146-77-8

Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate

Cat. No.: B14460910
CAS No.: 66146-77-8
M. Wt: 281.30 g/mol
InChI Key: PNTPIIZWANYXRE-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyano group, a methoxy-naphthalene moiety, and a but-2-enoate ester, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate typically involves the reaction of 6-methoxy-2-naphthaldehyde with malononitrile and methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or the double bond.

    Substitution: The methoxy group and the cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alkanes.

Scientific Research Applications

Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate exerts its effects is primarily through its interaction with biological molecules. The cyano group and the methoxy-naphthalene moiety can interact with enzymes and receptors, potentially inhibiting their activity. Molecular docking studies have shown that this compound can bind to specific protein targets, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate is unique due to its combination of a cyano group, a methoxy-naphthalene moiety, and a but-2-enoate ester. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

CAS No.

66146-77-8

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate

InChI

InChI=1S/C17H15NO3/c1-11(16(10-18)17(19)21-3)12-4-5-14-9-15(20-2)7-6-13(14)8-12/h4-9H,1-3H3

InChI Key

PNTPIIZWANYXRE-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C(=O)OC)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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